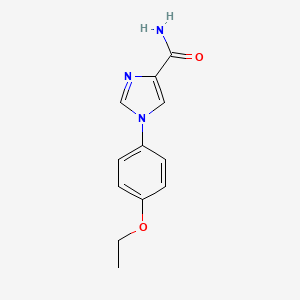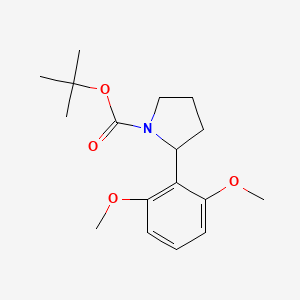
N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine typically involves the condensation of 3-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde. This reaction is often carried out in methanol using magnesium sulfate as a drying agent . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole and pyridine compounds .
Scientific Research Applications
N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is explored for its use in agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are crucial in certain types of leukemia . The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: A structurally similar compound with a pyrazole ring.
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a pyrazole ring, used as a G protein-gated inwardly-rectifying potassium channel activator.
Uniqueness
N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets, making it a versatile compound in various applications .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-7-6-9(13-12-7)11-8-4-2-3-5-10-8/h2-6H,1H3,(H2,10,11,12,13) |
InChI Key |
GHNWLFHXQGTGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


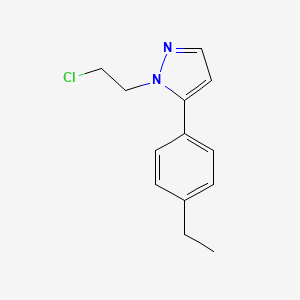
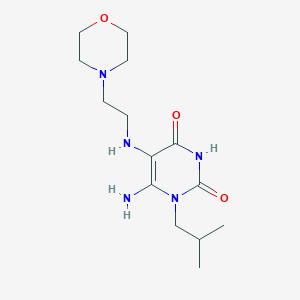
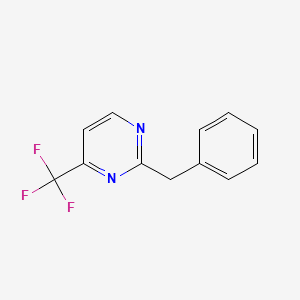
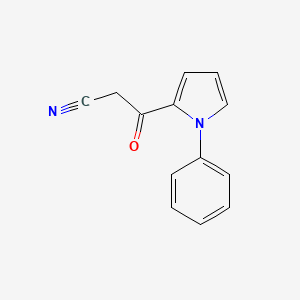
![3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11792548.png)
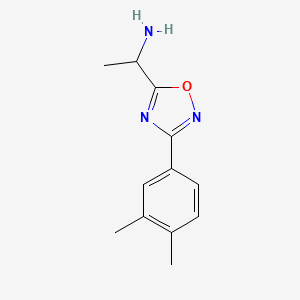
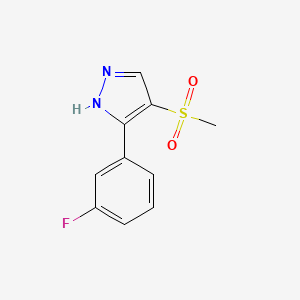
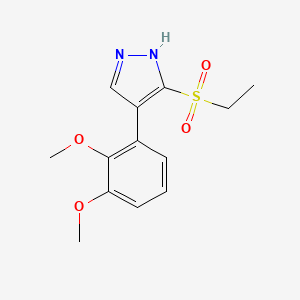
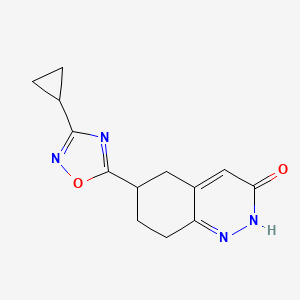
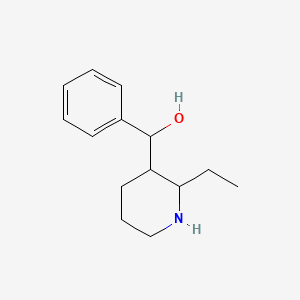
![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)
